molecular formula C7H5F3N2O B2846735 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone CAS No. 1367970-52-2

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No. B2846735
CAS RN: 1367970-52-2
M. Wt: 190.125
InChI Key: PYPMJCITMDCSQX-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 . It is a solid substance with a light yellow appearance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to the pyrimidine ring . The ethanone group is also attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.12 . It is a solid at room temperature and should be stored in a cool, dry place . The exact boiling point is not specified .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-11-6(12-3-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMJCITMDCSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone

CAS RN

1367970-52-2
Record name 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
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